Cas no 872612-77-6 (N-{2-(3,4-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide)

N-{2-(3,4-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide structure
872612-77-6 structure
商品名:N-{2-(3,4-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
CAS番号:872612-77-6
MF:C28H25N3O6
メガワット:499.514607191086
CID:6462376
PubChem ID:16818193

N-{2-(3,4-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-{2-(3,4-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
    • 872612-77-6
    • F1883-1351
    • N-[2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
    • AKOS024617360
    • N-{2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
    • AB00677334-01
    • N-(2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
    • インチ: 1S/C28H25N3O6/c1-35-22-13-12-18(15-23(22)36-2)29-28(34)26-25(20-10-6-7-11-21(20)37-26)30-27(33)17-14-24(32)31(16-17)19-8-4-3-5-9-19/h3-13,15,17H,14,16H2,1-2H3,(H,29,34)(H,30,33)
    • InChIKey: APUFQTMVBIPPOA-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC(C(NC2=C(C(NC3C=CC(=C(C=3)OC)OC)=O)OC3C=CC=CC2=3)=O)CN1C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 499.17433553g/mol
  • どういたいしつりょう: 499.17433553g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 37
  • 回転可能化学結合数: 7
  • 複雑さ: 833
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 110Ų

N-{2-(3,4-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1883-1351-5μmol
N-{2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
872612-77-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1883-1351-25mg
N-{2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
872612-77-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1883-1351-10μmol
N-{2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
872612-77-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1883-1351-20μmol
N-{2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
872612-77-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1883-1351-20mg
N-{2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
872612-77-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1883-1351-40mg
N-{2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
872612-77-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1883-1351-5mg
N-{2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
872612-77-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1883-1351-100mg
N-{2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
872612-77-6 90%+
100mg
$248.0 2023-05-17
A2B Chem LLC
BA76398-10mg
N-{2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
872612-77-6
10mg
$291.00 2024-04-19
Life Chemicals
F1883-1351-2μmol
N-{2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
872612-77-6 90%+
2μl
$57.0 2023-05-17

N-{2-(3,4-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide 関連文献

N-{2-(3,4-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamideに関する追加情報

N-{2-(3,4-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide: A Comprehensive Overview

N-{2-(3,4-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS No. 872612-77-6) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its intricate molecular structure, which includes a benzofuran core, a dimethoxyphenyl group, and a pyrrolidine ring. The combination of these functional groups imparts unique pharmacological properties, making it a promising candidate for various drug development initiatives.

The benzofuran scaffold is a well-known heterocyclic system that has been extensively studied for its diverse biological activities. It is often associated with anti-inflammatory, antiviral, and anticancer properties. In the context of N-{2-(3,4-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide, the presence of the benzofuran core contributes to its potential as a lead compound in the development of novel therapeutic agents.

The dimethoxyphenyl group is another key structural feature of this compound. This moiety is known for its ability to modulate biological activity by interacting with specific receptors or enzymes. Recent studies have shown that compounds containing dimethoxyphenyl groups exhibit potent antioxidant and anti-inflammatory effects, which are crucial for addressing various diseases such as neurodegenerative disorders and cardiovascular diseases.

The pyrrolidine ring in N-{2-(3,4-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide adds further complexity to its structure. Pyrrolidines are commonly found in natural products and synthetic drugs due to their ability to enhance the bioavailability and stability of the parent molecule. The presence of this ring system can also influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Recent research has focused on the potential therapeutic applications of N-{2-(3,4-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide. Studies have demonstrated its efficacy in various preclinical models of disease. For instance, it has shown promising results in inhibiting the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and apoptosis. Additionally, its anti-inflammatory properties make it a potential candidate for treating inflammatory conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

In terms of pharmacological mechanisms, N-{2-(3,4-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has been shown to interact with multiple targets. One of the key mechanisms involves the modulation of nuclear factor-kappa B (NF-kB) signaling, which plays a central role in inflammation and immune responses. By inhibiting NF-kB activation, this compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby ameliorating inflammatory symptoms.

Another important aspect of this compound is its potential for drug delivery and formulation. The complex structure of N-{2-(3,4-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-o xo -1 - phen yl py rro lidine - 3 - car box amide allows for the development of targeted drug delivery systems that can improve its therapeutic index and reduce side effects. Nanoparticle-based formulations and prodrug strategies are being explored to enhance its bioavailability and tissue-specific targeting.

Clinical trials are currently underway to evaluate the safety and efficacy of N-{2-(3,4-dimethoxyphenyl)carbamoyl - 1 - benzofuran - 3 - yl} - 5 - oxo - 1 - phen yl py rro lidine - 3 - car box amide in human subjects. Preliminary data from phase I trials have shown favorable safety profiles with no major adverse events reported. These findings are encouraging and warrant further investigation in larger-scale clinical trials.

In conclusion, N-{2-(3 , 4 - dim eth o xyp hen y l )c ar ba mo y l - 1 - ben zof u ran - 3 - y l} - 5 - ox o - 1 - phen y l py rro lidine - 3 - car box amide (CAS No. 872612-77-6) represents a promising compound with diverse biological activities and therapeutic potential. Its unique molecular structure combines key functional groups that contribute to its pharmacological properties. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for new treatment options in various medical fields.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd